molecular formula C9H9N B1419510 (2-Ethynylphenyl)methanamine CAS No. 38379-21-4

(2-Ethynylphenyl)methanamine

Cat. No.: B1419510
CAS No.: 38379-21-4
M. Wt: 131.17 g/mol
InChI Key: CJYSAKUWUWOCIE-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)methanamine is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Biological Activity

(2-Ethynylphenyl)methanamine, also known as 2-ethynylphenylmethanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N, with a molecular weight of approximately 135.19 g/mol. The compound features an ethynyl group attached to a phenyl ring and a methanamine moiety, which contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₉H₁₁N
Molecular Weight135.19 g/mol
Functional GroupsEthynyl, Amino

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Neuroactive Properties : Similar compounds have shown neuroactivity, indicating potential applications in treating neurological disorders.
  • Antiproliferative Effects : Some derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in cancer cells .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study investigated the synthesis of this compound and its derivatives, assessing their biological activity through in vitro assays. The results indicated promising activity against specific cancer cell lines, suggesting potential therapeutic applications .
  • In Vivo Studies : Another study explored the effects of this compound on glucose metabolism in animal models. The compound demonstrated significant improvements in glucose tolerance, indicating its potential role in managing diabetes .
  • Mechanistic Insights : Research on the mechanism revealed that this compound could modulate signaling pathways associated with cell growth and apoptosis, further supporting its role as a candidate for cancer therapy .

Summary of Biological Activities

Biological Activity Description
AntimicrobialPotential effectiveness against various bacterial strains
NeuroactivityPossible applications in neurological disorder treatments
AntiproliferativeInhibition of cancer cell proliferation
Glucose Metabolism ModulationImprovements in glucose tolerance in animal models

Properties

IUPAC Name

(2-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYSAKUWUWOCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663663
Record name 1-(2-Ethynylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38379-21-4
Record name 1-(2-Ethynylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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